molecular formula C7H16IN B3423828 Mepiquat iodide D3 (methyl-d3) CAS No. 32317-85-4

Mepiquat iodide D3 (methyl-d3)

Cat. No.: B3423828
CAS No.: 32317-85-4
M. Wt: 244.13 g/mol
InChI Key: HSQOPVUSHBNOOL-NIIDSAIPSA-M
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Description

Mepiquat iodide D3 (methyl-d3) is an iodide salt of mepiquat . It is widely used as a plant growth regulator in agriculture . It may be used as an internal standard for the determination of mepiquat in oven-cooked beef by high-performance liquid chromatography (HPLC-MS) using electrospray ionization (ESI) in the positive ion mode . It can also be used in cooked vegetables and food products by LC-MS/MS analysis .


Molecular Structure Analysis

The empirical formula of Mepiquat iodide D3 (methyl-d3) is C7D3H13IN . It has a molecular weight of 244.13 . The SMILES string representation is C[N+]1©CCCCC1.[I-] and the InChI is 1S/C7H16N.HI/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 .


Physical and Chemical Properties Analysis

Mepiquat iodide D3 (methyl-d3) has a molecular weight of 244.13 . The product is of analytical standard with an assay of ≥98.0% (HPLC) .

Scientific Research Applications

  • Molecular Reorientation and Vibrational Relaxation Studies Mepiquat iodide D3, particularly its methyl-d3 variant, has been utilized in research to understand molecular reorientation and vibrational relaxation in liquids. Campbell, Fisher, and Jonas (1974) investigated the reorientational correlation function for liquid methyl iodide, including the density and viscosity effects, to gain insights into the internal rotation of the methyl group and vibrational relaxation rates (Campbell, Fisher, & Jonas, 1974).

  • Synthesis of Organic Deuterium Compounds Methyl-d3 iodide has been synthesized for applications in organic chemistry. Nolin (1954) described a method to convert methyl-d3 bromide to methyl-d3 iodide, which was then used in further reactions to yield various deuterated organic compounds (Nolin, 1954).

  • Photodissociation Dynamics Research Research on the photodissociation dynamics of methyl iodide and its deuterated counterpart, including methyl-d3 iodide, has been a subject of interest. Guo and Schatz (1990) used a time-dependent quantum mechanical method to study these dynamics, providing important insights into the molecular behavior under specific conditions (Guo & Schatz, 1990).

  • Mepiquat Formation in Foodstuffs Mepiquat, related to mepiquat iodide, has been identified as a process-induced byproduct in roasted cereal-based foodstuffs. Bessaire et al. (2016) investigated the formation of mepiquat in these food products, which is a crucial aspect of understanding food safety and composition (Bessaire et al., 2016).

  • Infrared Spectrum Analysis The infrared spectrum of methyl-d3 iodide has been analyzed to understand its vibration-rotation interactions. Matsuura and Murata (1981) conducted a detailed analysis of the ν1 band of methyl-d3 iodide, contributing to the field of molecular spectroscopy (Matsuura & Murata, 1981).

  • Green Chemistry Metrics in Methylating Agents Methyl iodide, including methyl-d3 variants, has been evaluated in green chemistry for its efficiency as a methylating agent. Selva and Perosa (2008) compared different methylating agents based on atom economy and mass index, contributing to the development of more sustainable chemical processes (Selva & Perosa, 2008).

  • Methylation Studies in Atmospheric Chemistry Studies on methylation agents like methyl iodide in atmospheric chemistry have been conducted. Hall, Bloom, and Munthe (1995) explored the reactions of elemental mercury with methyl iodide, contributing to our understanding of atmospheric mercury cycling (Hall, Bloom, & Munthe, 1995).

Safety and Hazards

Mepiquat iodide D3 (methyl-d3) is considered hazardous. It is harmful if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

Properties

IUPAC Name

1-methyl-1-(trideuteriomethyl)piperidin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N.HI/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1/i1D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQOPVUSHBNOOL-NIIDSAIPSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CCCCC1)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32317-85-4
Record name 32317-85-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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